Cas no 80565-30-6 (4-(4-chlorophenyl)benzaldehyde)

4-(4-chlorophenyl)benzaldehyde structure
80565-30-6 structure
Produktname:4-(4-chlorophenyl)benzaldehyde
CAS-Nr.:80565-30-6
MF:C13H9ClO
MW:216.662962675095
MDL:MFCD01631911
CID:60233
PubChem ID:592570

4-(4-chlorophenyl)benzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
    • 4'-Chloro-[1,1'-biphenyl]-4-carboxaldehyde
    • 4-Chloro-[1,1-biphenyl]-4-carbaldehyde
    • [1,1'-BIPHENYL]-4-CARBOXALDEHYDE,4'-CHLORO-
    • 2-Chloro-Biphenyl-4-Carbaldehyde
    • 4-(4-chlorophenyl)benzaldehyde
    • 4-(4-Chlorophenyl)-benzaldehyde
    • 4'-Chlorobiphenyl-4- carbaldehyde
    • 4'-Chlorobiphenyl-4-carbaldehyde
    • FT-0655262
    • C3616
    • 80565-30-6
    • [1,1'-Biphenyl]-4-carboxaldehyde, 4'-chloro-
    • 4'-Chloro-biphenyl-4-carbaldehyde, AldrichCPR
    • AC-27960
    • EN300-202808
    • 4'-CHLOROBIPHENYL-4-CARBOXALDEHYDE
    • BB 0222402
    • CS-0060227
    • A839948
    • Z732812876
    • MFCD01631911
    • SCHEMBL2013120
    • 4'-Chloro-biphenyl-4-carboxaldehyde
    • 4'-CHLORO-BIPHENYL-4-CARBALDEHYDE
    • SY014055
    • NS00125847
    • F9995-0532
    • 4-[4-Chlorophenyl]benzaldehyde
    • 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde #
    • AR2045
    • DTXSID30343831
    • DS-18588
    • 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde
    • AKOS000805687
    • 4'-chloro-4-biphenylcarbaldehyde
    • 4′-Chloro[1,1′-biphenyl]-4-carboxaldehyde (ACI)
    • 4-(4′-Chlorophenyl)benzaldehyde
    • 4′-Chloro-1,1′-biphenyl-4-carboxaldehyde
    • 4′-Chloro-[1,1′-biphenyl]-4-carbaldehyde
    • 4′-Chlorobiphenyl-4-carbaldehyde
    • 4′-Chlorobiphenyl-4-carboxaldehyde
    • 4'-Chloro[1,1'-biphenyl]-4-carboxaldehyde; 4-(4-Chlorophenyl)benzaldehyde; 4'-Chloro-1,1'-biphenyl-4-carboxaldehyde; 4'-Chlorobiphenyl-4-carboxaldehyde;
    • MDL: MFCD01631911
    • Inchi: 1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H
    • InChI-Schlüssel: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
    • Lächelt: O=CC1C=CC(C2C=CC(Cl)=CC=2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 216.034193g/mol
  • Oberflächenladung: 0
  • XLogP3: 4.4
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Anzahl drehbarer Bindungen: 2
  • Monoisotopenmasse: 216.034193g/mol
  • Monoisotopenmasse: 216.034193g/mol
  • Topologische Polaroberfläche: 17.1Ų
  • Schwere Atomanzahl: 15
  • Komplexität: 201
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

  • Farbe/Form: Pale-yellow to Yellow-brown Solid
  • Dichte: 1.214
  • Schmelzpunkt: 114.0 to 118.0 deg-C
  • Siedepunkt: 354.3±25.0°C at 760 mmHg
  • Flammpunkt: 183.9°C
  • Brechungsindex: 1.618
  • PSA: 17.07000
  • LogP: 3.81950

4-(4-chlorophenyl)benzaldehyde Sicherheitsinformationen

4-(4-chlorophenyl)benzaldehyde Zolldaten

  • HS-CODE:2913000090
  • Zolldaten:

    China Zollkodex:

    2913000090

    Übersicht:

    29130000090 Item2912Andere Derivate der aufgeführten Produkte [siehe Halogenierung, Sulfonierung, Nitrosative oder nitrosative Derivate]. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    HS: 29130000090 halogenierte, sulfonierte, nitrierte oder nitrosierte Derivate der Erzeugnisse der Position 2912 Bildungstarif:17.0% Steuerermäßigung:9.0%Regulierungsbedingungen:none Most favored nation tariff:5.5% General tariff:30.0%

4-(4-chlorophenyl)benzaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM255111-5g
4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
80565-30-6 95+%
5g
$78 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130867-5g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98%
5g
¥366.00 2024-07-28
abcr
AB176590-1 g
4'-Chlorobiphenyl-4-carboxaldehyde; .
80565-30-6
1g
€89.30 2023-05-07
eNovation Chemicals LLC
D960369-25g
[1,1'-Biphenyl]-4-carboxaldehyde, 4'-chloro-
80565-30-6 97%
25g
$180 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1130867-100g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98%
100g
¥5389.00 2024-07-28
Life Chemicals
F9995-0532-0.25g
4'-chloro-[1,1'-biphenyl]-4-carbaldehyde
80565-30-6 95%+
0.25g
$18.0 2023-11-21
Ambeed
A182934-5g
4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
80565-30-6 97%
5g
$36.0 2025-02-28
ChemScence
CS-0060227-10g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 98.47%
10g
$146.0 2022-04-26
Fluorochem
014272-5g
4'-Chlorobiphenyl-4-carbaldehyde
80565-30-6 95%
5g
£63.00 2022-03-01
AstaTech
AR2045-5/G
4-(4-CHLOROPHENYL)BENZALDEHYDE
80565-30-6 95%
5g
$57 2023-09-16

4-(4-chlorophenyl)benzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  overnight, rt
Referenz
Synthesis and antimicrobial activity evaluation of aminoguanidine derivatives containing a biphenyl moiety
Yu, Haihong; et al, Youji Huaxue, 2019, 39(5), 1497-1502

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Iodosylbenzene Solvents: Methanol ;  5 min, 25 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  25 °C
1.3 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ;  25 °C
Referenz
Destruction and Construction: Application of Dearomatization Strategy in Aromatic Carbon-Nitrogen Bond Functionalization
Wang, Shuo-En; et al, Angewandte Chemie, 2015, 54(46), 13655-13658

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  Poly[oxy[(chloromethyl)-1,2-ethanediyl]] (reaction products with methylimidazole and bis(trifluoromethylsulfonyl…) Solvents: Water ;  1.5 h, 60 °C
Referenz
From a single helix to a helical porous metalloenzyme catalyst based on temperature sensitive polyionic liquids
Li, Xinjuan; et al, Polymer Chemistry, 2022, 13(33), 4789-4797

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride ,  N′-[2,6-Bis(1-methylethyl)phenyl]-N-(6-methyl-2-pyridinyl)benzenecarboximidamide Solvents: Dimethylformamide ,  Water ;  8 h, 110 °C
Referenz
Efficient pyridylbenzamidine ligands for palladium-catalyzed Suzuki-Miyaura reaction
Huang, Ying-Tang; et al, Applied Organometallic Chemistry, 2012, 26(12), 701-706

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referenz
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide
1.2 Reagents: Sodium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium
Referenz
One pot biaryl synthesis via in situ boronate formation
Giroux, Andre; et al, Tetrahedron Letters, 1997, 38(22), 3841-3844

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Polyethylene glycol ,  1820646-53-4 Solvents: Water ;  4 h, 70 °C
Referenz
A self-assembled bisoxazoline/Pd composite microsphere as an excellent catalyst for Suzuki-Miyaura coupling reactions
Wang, Junke; et al, Green Chemistry, 2016, 18(4), 967-973

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol ,  Water ;  1 h, rt
Referenz
Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C Coupling
Let, Sumanta; et al, Journal of Organic Chemistry, 2022, 87(24), 16655-16664

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Copper ,  Iodine Solvents: Polyethylene glycol ;  36 h, 140 °C; 140 °C → rt
Referenz
Highly efficient copper(0)-catalyzed Suzuki-Miyaura cross-coupling reactions in reusable PEG-400
Mao, Jincheng; et al, Tetrahedron, 2008, 64(18), 3905-3911

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Triphenylphosphine ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  rt; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium ,  Tetrabutylammonium hydrogen sulfate Solvents: Water ;  overnight, reflux
Referenz
One-pot preparation of unsymmetrical biaryls via Suzuki cross-coupling reaction of aryl halide using phase-transfer catalyst in a biphasic solvent system
Miura, Masanori; et al, Synthetic Communications, 2007, 37(5), 667-674

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile ,  Water ;  3 h, 80 °C
Referenz
Discovery of selective protein arginine methyltransferase 5 inhibitors and biological evaluations
Ji, Sen; et al, Chemical Biology & Drug Design, 2017, 89(4), 585-598

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referenz
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Tributylstannane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referenz
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: 2460801-03-8 Solvents: Water ;  5 h, 30 °C
Referenz
(N-Heterocyclic carbene) ion-pair palladium complexes: Suzuki-Miyaura cross-coupling studies in neat water under mild conditions
Chen, Ming-Tsz ; et al, Applied Organometallic Chemistry, 2020, 34(12),

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Nickel bromide Solvents: Hexamethylphosphoramide
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
Referenz
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Water ,  Potassium fluoride Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chloro[(1,2,3-η)-1-(1,1-di… Solvents: Tetrahydrofuran ;  12 h, 25 °C
Referenz
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling
Reeves, Emily K.; et al, Journal of Organic Chemistry, 2019, 84(18), 11799-11812

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Ceria ,  Palladium Solvents: Methanol ;  15 h, 60 °C
2.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Ceria ,  Palladium Solvents: Mesitylene ;  30 h, 150 °C
Referenz
Controlling Multiple Active Sites on Pd-CeO2 for Sequential C-C Cross-coupling and Alcohol Oxidation in One Reaction System
Ko, Wonjae; et al, ChemCatChem, 2022, 14(4),

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cuprous chloride ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  [[1,1′-Biphenyl]-2-ylbis(1,1-dimethylethyl)phosphine]chlorogold Solvents: Dichloromethane ;  5 min, rt
1.2 Catalysts: Nitrosobenzene Solvents: Dichloromethane ;  48 h, rt
Referenz
Gold Catalysts Can Generate Nitrone Intermediates from a Nitrosoarene/Alkene Mixture, Enabling Two Distinct Catalytic Reactions: A Nitroso-Activated Cycloheptatriene/Benzylidene Rearrangement
More, Sayaji Arjun; et al, Organic Letters, 2021, 23(14), 5506-5511

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: 2953069-79-7 Solvents: Dimethylformamide ,  Water ;  48 h, rt
Referenz
Pd-PEPPSI type complexes bearing unsymmetrical NHC ligand with phenyl-substituted backbone: Highly efficient catalysts for Heck-Mizoroki and Suzuki-Miyaura cross-coupling reactions
Korukcu, Meliha Cetin; et al, Applied Organometallic Chemistry, 2023, 37(5),

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium dodecyl sulfate ,  Tripotassium phosphate ,  Oxygen Catalysts: Disodium tetrachloropalladate Solvents: Water ;  5 min, 100 °C
Referenz
Aerobic ligand-free Suzuki coupling catalyzed by in situ-generated palladium nanoparticles in water
Saha, Debasree; et al, Tetrahedron Letters, 2009, 50(9), 1003-1006

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Referenz
Synthesis of water soluble 8-substituted 5-deazaflavins
Link, P. A. J.; et al, Journal of Heterocyclic Chemistry, 1985, 22(3), 873-8

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Catalysts: Potassium carbonate ,  Palladium (aminoterephthalate chromium MOF supported) ,  Tris[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]diaquahydroxy-μ3-oxotrich… Solvents: Ethanol ;  1 h, 0.1 MPa, 70 °C
Referenz
Palladium nanoparticles encapsulated in MIL-101-NH2 catalyzed one-pot reaction of Suzuki-Knoevenagel reaction
Li, Jia-Xin; et al, Inorganic Chemistry Communications, 2019, 103, 82-86

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: 2241142-82-3 Solvents: Polyethylene glycol ;  24 h, 140 °C
Referenz
A new diphosphine-carbonyl complex of ruthenium: an efficient precursor for C-C and C-N bond coupling catalysis
Mukherjee, Aparajita; et al, Dalton Transactions, 2018, 47(30), 10264-10272

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: Water ,  Potassium fluoride Catalysts: [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]chloro[(1,2,3-η)-1-(1,1-di… Solvents: Tetrahydrofuran ;  12 h, 25 °C
Referenz
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling
Reeves, Emily K.; et al, Journal of Organic Chemistry, 2019, 84(18), 11799-11812

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Ceria ,  Palladium Solvents: Mesitylene ;  30 h, 150 °C
Referenz
Controlling Multiple Active Sites on Pd-CeO2 for Sequential C-C Cross-coupling and Alcohol Oxidation in One Reaction System
Ko, Wonjae; et al, ChemCatChem, 2022, 14(4),

4-(4-chlorophenyl)benzaldehyde Raw materials

4-(4-chlorophenyl)benzaldehyde Preparation Products

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:80565-30-6)4-(2-CHLOROPHENYL)BENZALDEHYDE
sfd18061
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:80565-30-6)4-(4-chlorophenyl)benzaldehyde
A839948
Reinheit:99%
Menge:25g
Preis ($):159.0